molecular formula C12H12F3NO3 B2361248 N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide CAS No. 2418719-56-7

N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide

Cat. No.: B2361248
CAS No.: 2418719-56-7
M. Wt: 275.227
InChI Key: DVIIZAUVGQILDA-UHFFFAOYSA-N
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Description

N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide is a compound that features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide typically involves the reaction of 2-(trifluoromethoxy)phenylacetic acid with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction of the carboxamide group can yield primary amines .

Scientific Research Applications

N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide: shares similarities with other trifluoromethoxy-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxirane ring and the trifluoromethoxy group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-[2-(trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)19-9-4-2-1-3-8(9)5-6-16-11(17)10-7-18-10/h1-4,10H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIIZAUVGQILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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